Synthesis and characterization of N-Adamantan-1-yl-phthalamic acid
Synthesis and characterization of N-Adamantan-1-yl-phthalamic acid
An In-Depth Technical Guide to the Synthesis and Characterization of N-Adamantan-1-yl-phthalamic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Bioactive Scaffolds
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. N-Adamantan-1-yl-phthalamic acid emerges from this principle, uniting two moieties of significant interest. The adamantane cage, a rigid and lipophilic hydrocarbon, is a well-established bioisostere found in numerous approved drugs, prized for its ability to improve pharmacokinetic properties and confer unique biological activities, including antiviral and antibacterial effects[1][2][3][4]. The phthalamic acid structure, on the other hand, provides a flexible linker containing both an amide and a carboxylic acid, functional groups capable of engaging in crucial hydrogen bonding interactions with biological targets.
The synthesis of N-Adamantan-1-yl-phthalamic acid is a direct and illustrative example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide provides a detailed, field-proven protocol for its synthesis, purification, and comprehensive structural characterization. The methodologies are presented not merely as steps, but as a self-validating system where the rationale behind each experimental choice is elucidated, ensuring both reproducibility and a deeper understanding of the chemical principles at play. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this compound and its class.
Part 1: Synthesis Protocol
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine of 1-adamantylamine on one of the electrophilic carbonyl carbons of phthalic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, resulting in the cleavage of a carbon-oxygen bond within the anhydride ring to yield the final phthalamic acid product. This reaction is a classic example of ring-opening acylation of an amine.[5][6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | 768-94-5 | Ensure high purity (>98%) |
| Phthalic Anhydride | C₈H₄O₄ | 148.12 | 85-44-9 | Ensure dryness; store in a desiccator |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Reagent grade |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For washing |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol).
-
Expertise & Experience: Using a reflux condenser prevents the loss of solvent during heating, ensuring the reaction concentration remains constant. Acetic acid is an excellent solvent for this reaction as it readily dissolves both the polar anhydride and the less polar amine, and its acidic nature can facilitate the reaction.[7][8]
-
-
Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the phthalic anhydride is completely dissolved.
-
Addition of Amine: In a separate beaker, dissolve 1-adamantylamine (1.51 g, 0.01 mol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirring phthalic anhydride solution over 10 minutes.
-
Trustworthiness: A slow, dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture from the outset.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Two hours is typically sufficient for the reaction to go to completion.
-
-
Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
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Causality: The product, N-Adamantan-1-yl-phthalamic acid, is less soluble in cold acetic acid than the reactants, allowing for its isolation by precipitation.
-
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two 15 mL portions of cold deionized water to remove any residual acetic acid and unreacted starting materials.
-
Trustworthiness: Washing with cold water is crucial to remove impurities without dissolving a significant amount of the product.
-
-
Purification (Recrystallization): Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the solvent.
-
-
Yield Determination: Weigh the final dried product and calculate the percentage yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Adamantan-1-yl-phthalamic acid.
Part 2: Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a cohesive and definitive characterization.
Physical Properties
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Appearance: White crystalline solid.
-
Molecular Formula: C₁₈H₂₁NO₃[9]
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Molecular Weight: 299.36 g/mol [9]
-
Melting Point: A sharp melting point is a strong indicator of purity. The experimentally determined value should be recorded and compared across batches. While some databases list it as not available, similar phthalamic acids have distinct melting points, often with decomposition.[9][10][11]
Spectroscopic Analysis
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
N-H Stretch (Amide): A moderate absorption peak should appear around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic/Aromatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage, while weaker peaks just above 3000 cm⁻¹ are due to the aromatic C-H bonds.
-
C=O Stretch (Carbonyls): Two distinct and strong absorption bands are critical for identification. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) will be found around 1640-1680 cm⁻¹.[7]
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides.
NMR provides the most detailed structural information, confirming the connectivity of atoms in the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
¹H NMR Predicted Chemical Shifts (δ, ppm):
-
~12.0-13.0 (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and will disappear upon shaking with D₂O.
-
~7.5-7.9 (m, 4H): The four protons on the aromatic ring of the phthalate group.[12]
-
~7.0-7.5 (s, 1H): The amide proton (-NH-). This peak will also disappear upon shaking with D₂O.
-
~2.1 (s, 6H): The six methylene protons (-CH₂-) at positions 4, 6, and 9 of the adamantane cage.[13]
-
~2.0 (s, 3H): The three bridgehead methine protons (-CH-) at positions 3, 5, and 7 of the adamantane cage.[13]
-
~1.7 (s, 6H): The six methylene protons (-CH₂-) at positions 2, 8, and 10 of the adamantane cage.[13]
¹³C NMR Predicted Chemical Shifts (δ, ppm):
-
~169.0: Carbonyl carbon of the carboxylic acid.
-
~167.5: Carbonyl carbon of the amide.
-
~127-140: Aromatic carbons of the phthalate group (4 unique signals expected).
-
~52.0: Quaternary carbon of the adamantane cage attached to the nitrogen (C1).[13]
-
~41.5: Methylene carbons adjacent to the quaternary carbon (C2, C8, C10).[13]
-
~36.2: Methine carbons (C3, C5, C7).[13]
-
~29.3: Methylene carbons beta to the quaternary carbon (C4, C6, C9).[13]
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is common.
-
Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z = 300.37 or the sodium adduct [M+Na]⁺ at m/z = 322.35.
-
Key Fragmentation: A characteristic fragment ion is the adamantyl cation, which would appear at m/z = 135, resulting from the cleavage of the C-N bond.[14]
Summary of Characterization Data
| Technique | Feature | Expected Result |
| Appearance | Physical State | White Crystalline Solid |
| Melting Point | Thermal Transition | Sharp, defined range (to be determined) |
| IR (cm⁻¹) | O-H Stretch (acid) | 3300-2500 (broad) |
| N-H Stretch (amide) | ~3300 | |
| C=O Stretch (acid) | ~1700-1725 | |
| C=O Stretch (amide) | ~1640-1680 | |
| ¹H NMR (ppm) | -COOH | ~12.0-13.0 (s, 1H) |
| Aromatic -CH | ~7.5-7.9 (m, 4H) | |
| -NH | ~7.0-7.5 (s, 1H) | |
| Adamantyl -CH₂/-CH | ~1.7-2.1 (multiplets, 15H) | |
| ¹³C NMR (ppm) | C=O (acid & amide) | ~167-170 (2 signals) |
| Aromatic C | ~127-140 (4 signals) | |
| Adamantyl C | ~29-52 (4 signals) | |
| MS (m/z) | [M+H]⁺ | 300.37 |
| [Adamantyl]⁺ | 135 |
Characterization Logic Diagram
Caption: Interrelation of analytical techniques and the structural data they provide.
References
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Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. Available from: [Link]
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Struga, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]
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Orzeszko, A., et al. (2000). Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. Acta Biochimica Polonica, 47(1), 87-94. Available from: [Link]
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Genc, N., et al. (2009). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Turkish Journal of Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Reaction of Phthalic anhydride with different substituted amines. ResearchGate. Available from: [Link]
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